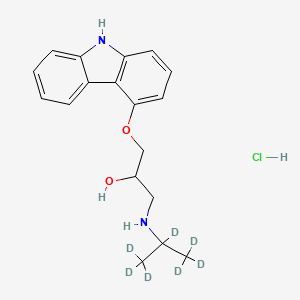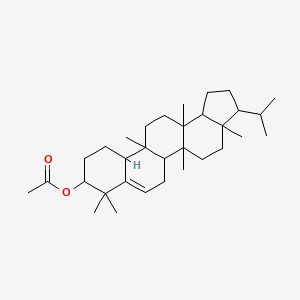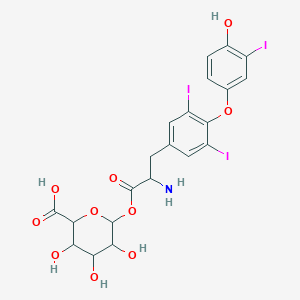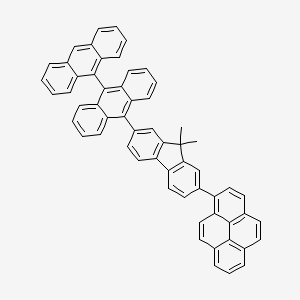
Prometon-d3 (methoxy-d3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prometon-d3 (metoxi-d3) es un análogo marcado con deuterio de Prometon, un herbicida que pertenece a la clase de las triazinas. El compuesto se caracteriza por el reemplazo de átomos de hidrógeno por deuterio, que es un isótopo estable del hidrógeno. Esta modificación se utiliza a menudo en la investigación científica para estudiar la farmacocinética y los perfiles metabólicos del compuesto original.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Prometon-d3 (metoxi-d3) generalmente implica la incorporación de deuterio en la estructura molecular de Prometon. Esto se puede lograr a través de varias rutas sintéticas, incluido el uso de reactivos y solventes deuterados. Las condiciones de reacción a menudo implican temperaturas y presiones controladas para garantizar la incorporación selectiva de átomos de deuterio.
Métodos de producción industrial
La producción industrial de Prometon-d3 (metoxi-d3) implica la síntesis a gran escala utilizando materiales de partida deuterados. El proceso está optimizado para un alto rendimiento y pureza, a menudo requiriendo técnicas avanzadas como la cromatografía para la purificación. La producción se lleva a cabo bajo estrictas directrices reglamentarias para garantizar la calidad y seguridad del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
Prometon-d3 (metoxi-d3) experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo nuevamente a su compuesto original u otras formas reducidas.
Sustitución: El grupo metoxi se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.
Sustitución: Los reactivos como los halógenos y los nucleófilos se emplean para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la sustitución puede resultar en varios derivados sustituidos.
Aplicaciones Científicas De Investigación
Prometon-d3 (metoxi-d3) se utiliza ampliamente en la investigación científica debido a su marcado con isótopos estables. Algunas de sus aplicaciones incluyen:
Química: Se utiliza como trazador en los mecanismos de reacción y los estudios cinéticos.
Biología: Se emplea en estudios metabólicos para rastrear la distribución y descomposición de Prometon en sistemas biológicos.
Medicina: Se utiliza en estudios farmacocinéticos para comprender la absorción, distribución, metabolismo y excreción de Prometon.
Industria: Se aplica en el análisis ambiental para monitorear la presencia y degradación de Prometon en varios ecosistemas.
Mecanismo De Acción
El mecanismo de acción de Prometon-d3 (metoxi-d3) es similar al de Prometon. Inhibe la fotosíntesis bloqueando la cadena de transporte de electrones en los cloroplastos. Los objetivos moleculares incluyen la proteína D1 del complejo fotosistema II. Esta interrupción lleva a la cesación de la producción de ATP, lo que finalmente provoca la muerte de las plantas.
Comparación Con Compuestos Similares
Prometon-d3 (metoxi-d3) se puede comparar con otros herbicidas triazínicos marcados con deuterio, como:
- Atrazina-d3
- Simazina-d3
- Terbutrina-d3
Unicidad
La singularidad de Prometon-d3 (metoxi-d3) radica en su marcado específico con deuterio, lo que proporciona ventajas distintas para rastrear y estudiar el comportamiento del compuesto en diversos entornos. Esto lo convierte en una herramienta valiosa tanto en las aplicaciones de investigación como industriales.
Conclusión
Prometon-d3 (metoxi-d3) es un compuesto versátil con aplicaciones significativas en la investigación científica. Su marcado con isótopos estables permite estudios detallados de la farmacocinética y las vías metabólicas de Prometon, contribuyendo a una mejor comprensión de sus impactos ambientales y biológicos.
Propiedades
Fórmula molecular |
C10H19N5O |
|---|---|
Peso molecular |
228.31 g/mol |
Nombre IUPAC |
2-N,4-N-di(propan-2-yl)-6-(trideuteriomethoxy)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H19N5O/c1-6(2)11-8-13-9(12-7(3)4)15-10(14-8)16-5/h6-7H,1-5H3,(H2,11,12,13,14,15)/i5D3 |
Clave InChI |
ISEUFVQQFVOBCY-VPYROQPTSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=NC(=NC(=N1)NC(C)C)NC(C)C |
SMILES canónico |
CC(C)NC1=NC(=NC(=N1)OC)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12295336.png)
![(2Z)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B12295339.png)

![2-[[2-Amino-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12295346.png)

![2,2-Difluoro-6-azaspiro[3.5]nonane](/img/structure/B12295360.png)

![Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-](/img/structure/B12295366.png)

![4-(Benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,5-dione](/img/structure/B12295376.png)
![3,3',5,5'-Tetrakis(1H-benzo[d]imidazol-2-yl)-1,1'-biphenyl](/img/structure/B12295383.png)

![N-(3-hydroxyoxan-4-yl)-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B12295389.png)
